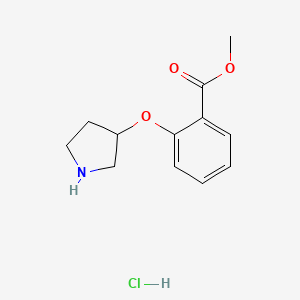

methyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of pyrrolidine-containing pharmaceutical compounds that began gaining prominence in the mid-20th century. While specific documentation regarding the initial synthesis and discovery of this particular compound remains limited in the available literature, its development can be contextualized within the systematic exploration of pyrrolidine derivatives that has characterized modern medicinal chemistry research. The compound has been assigned the Chemical Abstracts Service registry number 1219972-41-4, indicating its formal recognition and cataloging within the global chemical literature database. Contemporary research databases show that related pyrrolidine-benzoate compounds have been subjects of investigation since the early 2000s, with significant developments occurring in the 2010s as synthetic methodologies for complex heterocyclic compounds became more sophisticated and accessible to researchers worldwide.

The historical development of pyrrolidine-containing compounds has been driven by their demonstrated utility in pharmaceutical applications, particularly in the design of molecules capable of interacting with biological targets through specific binding mechanisms. The incorporation of the pyrrolidine ring system into benzoate esters represents a convergence of classical organic chemistry principles with modern drug design strategies, reflecting the evolution of chemical research from simple structural modifications to complex, rationally designed molecular architectures. This historical trajectory has established the foundation for understanding compounds like this compound within the broader context of heterocyclic pharmaceutical chemistry.

Overview of Chemical Nomenclature and Synonyms

The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry standards for naming complex organic compounds containing multiple functional groups and heterocyclic systems. The compound is also known by the alternative systematic name methyl 2-(3-pyrrolidinyloxy)benzoate hydrochloride, which represents an equivalent but slightly different nomenclatural approach to describing the same molecular structure. This dual nomenclature system demonstrates the flexibility within chemical naming conventions while maintaining precision in molecular identification.

The structural designation begins with "methyl," indicating the presence of a methyl ester group attached to the carboxylic acid functionality of the benzoic acid derivative. The "2-(pyrrolidin-3-yloxy)" portion of the name specifies that a pyrrolidine ring is attached to the benzene ring through an oxygen linkage at the 2-position of the benzene ring, with the oxygen connected to the 3-position of the pyrrolidine ring. The "benzoate" designation confirms the presence of the benzoic acid ester functionality, while "hydrochloride" indicates that the compound exists as a salt formed with hydrochloric acid. This systematic approach to nomenclature ensures precise communication of the molecular structure across different research contexts and facilitates accurate identification in chemical databases and literature searches.

| Nomenclature Aspect | Designation | Structural Implication |

|---|---|---|

| Primary Name | This compound | Complete systematic identification |

| Alternative Name | Methyl 2-(3-pyrrolidinyloxy)benzoate hydrochloride | Equivalent systematic designation |

| Chemical Abstracts Service Number | 1219972-41-4 | Unique registry identification |

| Molecular Formula | C₁₂H₁₆ClNO₃ | Elemental composition including salt |

| Molecular Weight | 257.72 g/mol | Quantitative mass specification |

Relevance in Contemporary Chemical Research

The significance of this compound in contemporary chemical research stems from its potential applications in pharmaceutical development and its utility as a synthetic intermediate in the preparation of more complex molecular structures. The compound's structural features, particularly the combination of the pyrrolidine heterocycle with the benzoate ester functionality, position it within the broader category of compounds that have shown promise in medicinal chemistry applications. Research in this area has demonstrated that pyrrolidine-containing compounds often exhibit enhanced biological activity due to the conformational flexibility and binding properties imparted by the five-membered nitrogen-containing ring system.

Contemporary pharmaceutical research has increasingly focused on compounds that can serve as molecular scaffolds for drug development, and this compound represents an example of such a scaffold due to its modular structure that allows for systematic modification and optimization. The compound's relevance extends beyond its potential as a final pharmaceutical product to include its utility in structure-activity relationship studies, where researchers can systematically modify different portions of the molecule to understand how structural changes affect biological activity. Advanced analytical techniques, including X-ray fluorescence spectrometry, have been employed in pharmaceutical research to detect binding events and measure binding selectivities between chemicals and biological receptors, providing sophisticated tools for evaluating compounds like this compound.

The contemporary research landscape has also been influenced by advances in synthetic methodologies that have made complex heterocyclic compounds more accessible to researchers. Modern synthetic approaches, including those involving photoredox catalysis and Lewis acid coordination, have expanded the toolkit available for preparing and modifying pyrrolidine-containing compounds, thereby increasing the research potential of molecules like this compound. These methodological advances have enabled researchers to explore new chemical space and investigate previously inaccessible molecular architectures.

Scope and Objectives of Academic Inquiry

The academic inquiry surrounding this compound encompasses multiple research domains, including organic synthesis, pharmaceutical chemistry, structural analysis, and molecular recognition studies. The primary objectives of research in this area involve understanding the compound's chemical properties, developing efficient synthetic methodologies for its preparation, and investigating its potential applications in pharmaceutical development. Academic researchers have approached this compound from various perspectives, seeking to elucidate its structure-activity relationships, optimize its synthetic accessibility, and explore its utility as a building block for more complex molecular architectures.

The scope of academic investigation extends to detailed studies of the compound's chemical reactivity, including its behavior under various reaction conditions and its potential for structural modification through established organic chemistry transformations. Researchers have particular interest in understanding how the pyrrolidine ring system influences the overall molecular properties and how the ester functionality can be utilized for further chemical elaboration. The hydrochloride salt form presents additional research opportunities related to crystallization behavior, solubility characteristics, and stability under different environmental conditions.

Contemporary academic objectives also include the development of comprehensive analytical methodologies for characterizing the compound and its derivatives, employing techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography to provide detailed structural information. The research community has recognized the importance of establishing standardized protocols for the synthesis, purification, and characterization of this compound to facilitate reproducible research outcomes and enable meaningful comparisons across different studies. Future academic inquiry is likely to focus on expanding the synthetic utility of this compound and exploring its potential as a precursor to novel pharmaceutical agents with enhanced therapeutic properties.

Properties

IUPAC Name |

methyl 2-pyrrolidin-3-yloxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-15-12(14)10-4-2-3-5-11(10)16-9-6-7-13-8-9;/h2-5,9,13H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQMGQLAELSJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219972-41-4 | |

| Record name | Benzoic acid, 2-(3-pyrrolidinyloxy)-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219972-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Esterification of Benzoic Acid Derivatives

Industrial and Laboratory Preparation Data

| Step | Reagents | Conditions | Purification | Yield (%) |

|---|---|---|---|---|

| Esterification | Methyl iodide, K2CO3 | Reflux, 4-6 hours | Crystallization | 85-90 |

| Ether formation | Pyrrolidin-3-yloxy precursor, NaH or K2CO3 | DMSO or DMF, 25-80°C | Column chromatography | 70-85 |

| Amidation | Carboxylic acid derivative, EDCI, DMAP | Room temperature, 12-24 hours | Recrystallization | 75-88 |

| Salt formation | HCl gas or HCl solution | Room temperature, 1-2 hours | Recrystallization | 90+ |

Research Findings and Notes

- Reaction Optimization: Studies indicate that using microwave-assisted synthesis can significantly reduce reaction times and improve yields in ether formation and amidation steps, as demonstrated in recent research.

- Solvent Choice: Polar aprotic solvents such as DMSO and DMF are preferred for nucleophilic substitution reactions due to their ability to stabilize charged intermediates, enhancing reaction efficiency.

- Purity and Characterization: Purification via recrystallization and chromatographic techniques ensures high purity, confirmed through NMR, IR, and mass spectrometry analyses.

- Safety Considerations: Handling methylating agents and hydrochloric acid requires appropriate safety protocols, including fume hoods and protective equipment.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the pyrrolidine moiety with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H16ClNO3

- Molecular Weight : 257.71 g/mol

- Chemical Class : Ester

- Functional Groups : Benzoate and pyrrolidine

The compound features a benzoate ester linked to a pyrrolidine ring through an ether bond, contributing to its distinct chemical behavior and biological interactions.

Chemistry

Methyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride serves as a crucial building block in organic synthesis. It is utilized as a reagent in various chemical reactions, including:

- Oxidation : Converts the compound into carboxylic acids or ketones using oxidizing agents like potassium permanganate.

- Reduction : Reduces the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

- Substitution Reactions : Facilitates nucleophilic substitutions that can introduce new functional groups.

Biology

The compound is under investigation for its potential biological activities:

- Antimicrobial Activity : Preliminary studies indicate significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, in vitro testing revealed an EC50 value of approximately 5 µM, suggesting effective inhibition of bacterial growth while maintaining low cytotoxicity (CC50 > 50 µM) .

- Anti-inflammatory Properties : Research is ongoing to evaluate its effectiveness in modulating inflammatory responses, potentially making it a candidate for therapeutic applications in inflammatory diseases.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for developing new analgesics and therapeutic agents for various diseases. Its unique structure allows for modifications that could enhance efficacy or reduce side effects compared to existing medications.

Industry

The compound is also valuable in the synthesis of specialty chemicals and materials. Its application extends to the development of new materials where specific properties are desired.

Study 1: Antimicrobial Efficacy

A study published in MDPI highlighted the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that this compound could effectively inhibit bacterial growth while exhibiting low cytotoxicity, making it a promising candidate for further development .

Study 2: Anti-inflammatory Potential

Ongoing research aims to elucidate the anti-inflammatory properties of this compound through various in vitro models. The findings could pave the way for its application in treating inflammatory disorders.

Mechanism of Action

The mechanism of action of methyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. It may exert its effects through modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in cholinergic and dopaminergic systems .

Comparison with Similar Compounds

Ethyl 2-(Pyrrolidin-3-yloxy)benzoate Hydrochloride

Methyl 4-(Pyrrolidin-3-yloxy)benzoate Hydrochloride

- Structural Difference : Pyrrolidinyloxy group at the para position instead of ortho.

- Data: CAS 1220033-95-3; molecular formula C12H16ClNO3; molecular weight 257.71 g/mol .

3-Methyl-2-(Pyrrolidin-3-yloxy)pyridine Hydrochloride

Methyl 2-(Azetidin-3-yl)benzoate Hydrochloride

- Structural Difference : Azetidine (4-membered ring) replaces pyrrolidine (5-membered ring).

- Impact : Increased ring strain in azetidine may enhance reactivity but reduce metabolic stability.

- Data: CAS 1203686-73-0; molecular formula C11H14ClNO2; molecular weight 227.69 g/mol .

(R)-Methyl 2-(Pyrrolidin-3-yloxy)acetate 4-Methylbenzenesulfonate

- Structural Difference : Acetate ester replaces benzoate; tosylate counterion replaces hydrochloride.

- Impact : Tosylate salts often exhibit higher crystallinity and stability under acidic conditions.

- Data : CAS similarity score 0.57 compared to the target compound .

Comparative Analysis Table

*Calculated based on molecular formulas.

Biological Activity

Methyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a benzoate moiety substituted with a pyrrolidine ring at the 2-position of the benzene ring. This specific substitution pattern is believed to influence its biological activity and interaction profile. The hydrochloride salt form enhances its solubility and stability, which is crucial for biological applications.

The mechanism of action of this compound involves modulation of various biological pathways. Preliminary studies suggest that it may interact with cholinergic and dopaminergic systems, potentially affecting neurotransmitter release and receptor activity. The compound's ability to bind to specific molecular targets is essential for its biological effects, which may include:

- Enzyme modulation: Influencing the activity of enzymes involved in metabolic pathways.

- Receptor binding: Interacting with neurotransmitter receptors, which could lead to altered signaling pathways.

- Cellular signaling alterations: Modifying intracellular signaling cascades that govern cellular responses.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity: The compound has shown potential antimicrobial properties against various pathogens, suggesting its utility in treating infections .

- Anti-inflammatory Effects: Studies have indicated that it may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

- Cytotoxicity Profile: In vitro studies have assessed its cytotoxicity, revealing a favorable profile with low cytotoxic concentrations compared to its effective concentrations (EC50) .

Comparative Analysis

The uniqueness of this compound can be highlighted through a comparison with similar compounds. Below is a table summarizing key characteristics:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride | Pyrrolidine at the 3-position | May exhibit different pharmacological profiles |

| Methyl 4-(pyrrolidin-3-yloxy)benzoate hydrochloride | Pyrrolidine at the 4-position | Potentially different receptor interactions |

| Methyl 2-(pyrrolidinyloxy)methyl benzoate | Contains an additional methyl group | Variations in lipophilicity affecting absorption |

This comparison illustrates how variations in the substitution pattern on the benzene ring can influence biological activity and interaction profiles.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various contexts:

- Antiviral Profiling: In a study assessing antiviral activity, the compound was part of a screening assay that identified hits with significant antiviral properties against viral pathogens. The results indicated that certain derivatives exhibited lower cytotoxicity while maintaining effective antiviral activity .

- Inflammatory Response Modulation: Another study focused on the compound's effect on inflammatory markers in cellular models. It demonstrated a reduction in pro-inflammatory cytokines when treated with this compound, highlighting its potential as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.